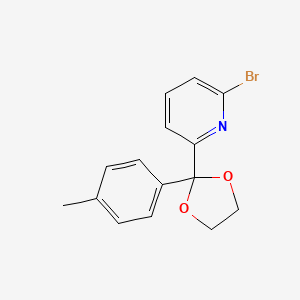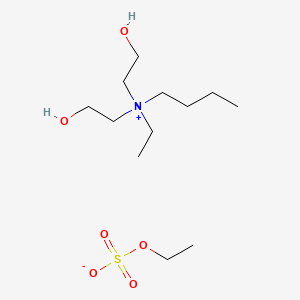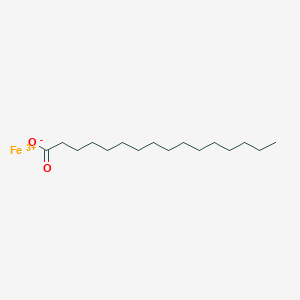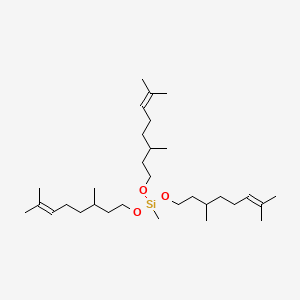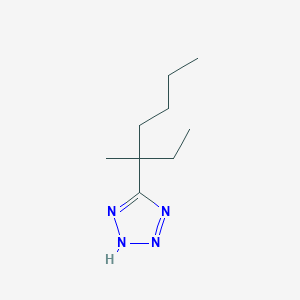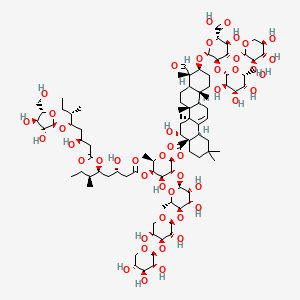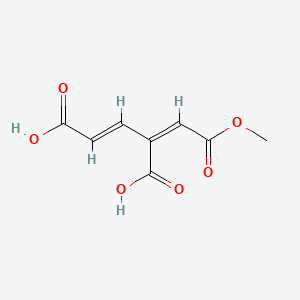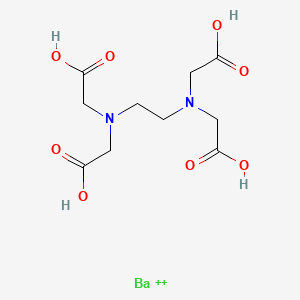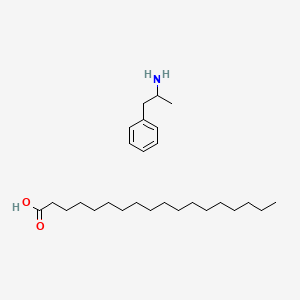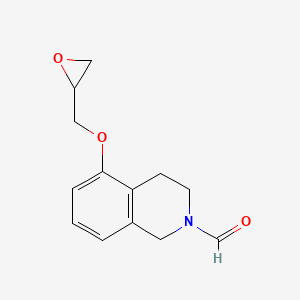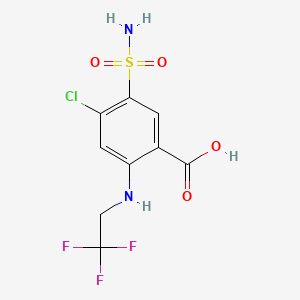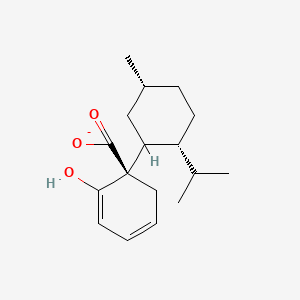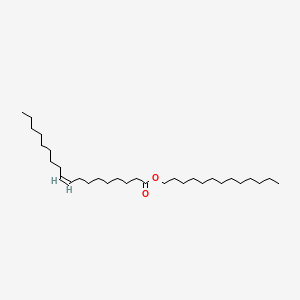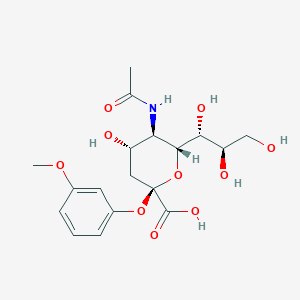
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition and signaling processes. This compound is particularly significant due to its involvement in various biological functions, including cell-cell interaction, microbial infection, and immune response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid typically involves the use of N-acetyl-D-glucosamine and pyruvate as starting materials. The process includes the following steps:
Epimerization: N-acetyl-D-glucosamine is converted to N-acetyl-D-mannosamine using N-acetyl-glucosamine 2-epimerase.
Aldol Condensation: N-acetyl-D-mannosamine undergoes aldol condensation with pyruvate in the presence of N-acetylneuraminic acid lyase to form N-acetylneuraminic acid.
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysis. Engineered strains of Escherichia coli are used to express the necessary enzymes for the epimerization and aldol condensation reactions. This method is cost-effective and allows for high-yield production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is involved in studies related to cell signaling, microbial infection, and immune response.
Medicine: It is used in the development of antiviral drugs, particularly those targeting influenza viruses.
Mécanisme D'action
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid exerts its effects through interactions with specific molecular targets, such as sialic acid-binding lectins and viral hemagglutinins. These interactions facilitate processes like cell-cell adhesion, microbial attachment, and immune modulation. The compound’s mechanism of action involves binding to these targets and modulating their activity, thereby influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylneuraminic acid: The parent compound, which lacks the 3-methoxyphenyl group.
N-Glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
N-Acetyl-D-mannosamine: A precursor in the biosynthesis of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid.
Uniqueness
This compound is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain molecular targets and alters its reactivity in chemical reactions .
Propriétés
Numéro CAS |
30804-44-5 |
|---|---|
Formule moléculaire |
C18H25NO10 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(3-methoxyphenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO10/c1-9(21)19-14-12(22)7-18(17(25)26,29-16(14)15(24)13(23)8-20)28-11-5-3-4-10(6-11)27-2/h3-6,12-16,20,22-24H,7-8H2,1-2H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18-/m0/s1 |
Clé InChI |
FFQZDUPSNPAFTE-AIVZJVSBSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


